

An In-depth Technical Guide to the Toxicology and Safety of Bromobutide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is a synthesis of publicly available data and is not exhaustive. Significant data on the toxicology of **Bromobutide** are not available in the public domain.

Executive Summary

Bromobutide is a selective, post-emergence herbicide primarily used in Japan for the control of perennial weeds in paddy fields.[1] As a monocarboxylic acid amide and an organobromine compound, its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4] While effective as a herbicide, a comprehensive public toxicological profile for **Bromobutide** is not readily available. This guide synthesizes the known information regarding its toxicological properties, outlines standard experimental protocols for its safety assessment, and discusses the toxicological mechanism of the broader class of HPPD-inhibiting herbicides. The acute oral toxicity in rats is low; however, there is a notable absence of publicly accessible data for subchronic, chronic, reproductive, developmental, and carcinogenic effects.[1]

Toxicological Data Summary

Quantitative toxicological data for **Bromobutide** is limited in publicly accessible literature. The following tables summarize the available information.



Table 2.1: Acute Toxicity of Bromobutide

Species	Route	Endpoint	Value	Interpretati on	Source
Rat	Oral	LD ₅₀	> 5000 mg/kg	Low Toxicity	

Table 2.2: Subchronic and Chronic Toxicity of

Bromobutide

Species	Duration	Study Type	NOAEL (No- Observed- Adverse- Effect- Level)	Key Findings	Source
Data not publicly available					

Table 2.3: Genotoxicity of Bromobutide

Assay	Test System	Metabolic Activation	Result	Source
Ames Test	S. typhimurium	With and without S9	Data not publicly available	
Chromosomal Aberration	Mammalian cells	With and without S9	Data not publicly available	
In Vivo Micronucleus	Rodent		Data not publicly available	

Table 2.4: Carcinogenicity of Bromobutide

Species	Duration	Route	Key Findings	Source
Data not publicly available				



Table 2.5: Reproductive and Developmental Toxicity of

Bromobutide

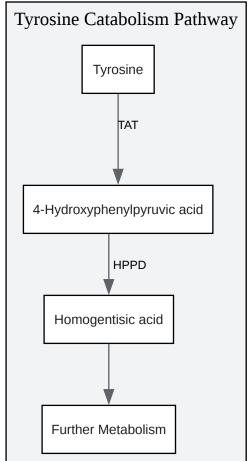
Species	Study Type	Key Findings	Source
Data not publicly available			

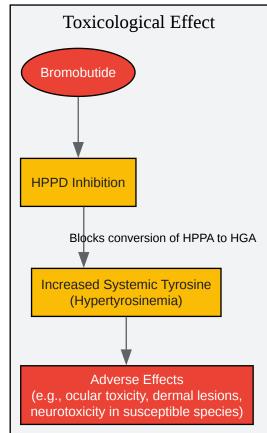
Mechanism of Toxicity: The Role of HPPD Inhibition

Bromobutide belongs to the class of HPPD-inhibiting herbicides. In mammals, the inhibition of this enzyme leads to a metabolic disruption in the tyrosine catabolic pathway. This disruption results in an accumulation of tyrosine in the bloodstream, a condition known as hypertyrosinemia. The toxic effects observed in animals exposed to HPPD inhibitors are primarily a consequence of this elevated systemic tyrosine.

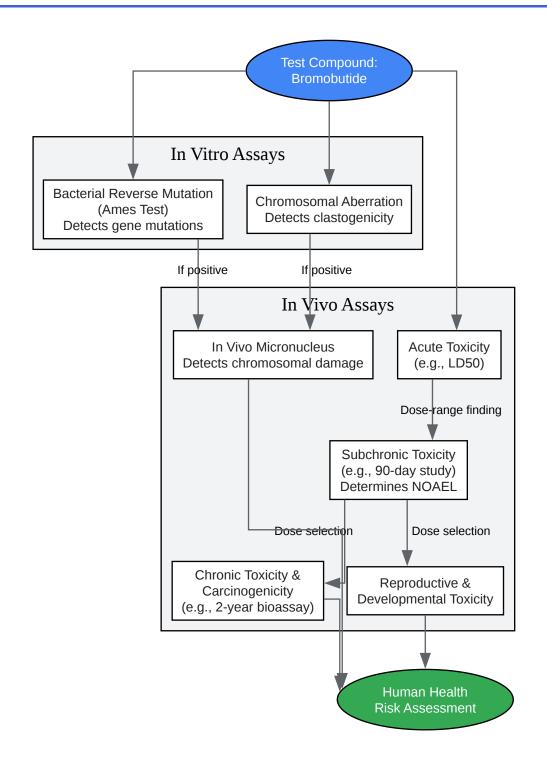
There are significant species-specific differences in sensitivity to HPPD inhibitors, which are attributed to variations in the activity of tyrosine aminotransferase (TAT), the enzyme responsible for the first step in tyrosine catabolism. Species with lower TAT activity, such as rats, are more prone to developing high levels of tyrosinemia and subsequent toxicity. Conversely, species with higher TAT activity, including humans and mice, are less susceptible to the toxic effects of HPPD inhibitors. This understanding is crucial for the human health risk assessment of this class of compounds.











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